molecular formula C6H8N2O4S B2791697 1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid CAS No. 2470435-29-9

1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2791697
CAS No.: 2470435-29-9
M. Wt: 204.2
InChI Key: QSAJVKHMNAFAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a methylsulfonyl group, and a carboxylic acid group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-carboxypyrazole: Similar structure but lacks the methylsulfonyl group.

    4-Methylsulfonylpyrazole-3-carboxylic acid: Similar structure but lacks the methyl group.

    1-Methyl-4-sulfonylpyrazole-3-carboxylic acid: Similar structure but with a different sulfonyl group.

Uniqueness

1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the methyl and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .

Properties

IUPAC Name

1-methyl-4-methylsulfonylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c1-8-3-4(13(2,11)12)5(7-8)6(9)10/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAJVKHMNAFAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.